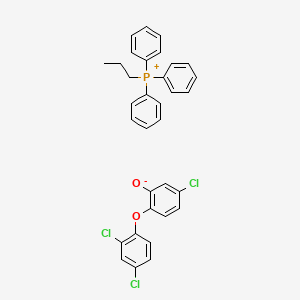
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a phenolate group and a triphenyl(propyl)phosphanium moiety. It is often used in scientific research due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and similar derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triphenyl(propyl)phosphanium moiety can interact with cellular membranes, affecting membrane permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(2,4-dichlorophenoxy)phenol
- Triphenylphosphine
- Phenolates with different substituents
Uniqueness
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is unique due to its combined phenolate and triphenyl(propyl)phosphanium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
94231-15-9 |
|---|---|
Fórmula molecular |
C33H28Cl3O2P |
Peso molecular |
593.9 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H7Cl3O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2,18H2,1H3;1-6,16H/q+1;/p-1 |
Clave InChI |
JMYZGEUSYHDAHS-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


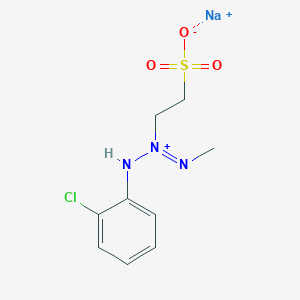
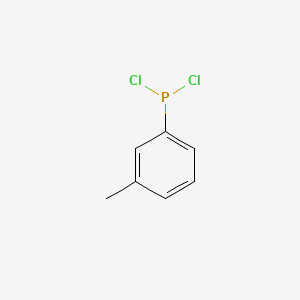
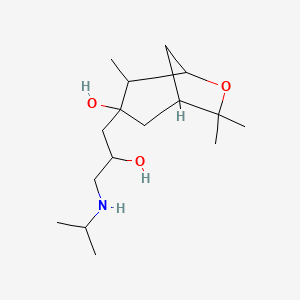
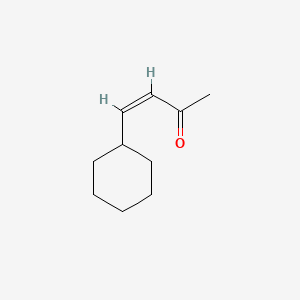
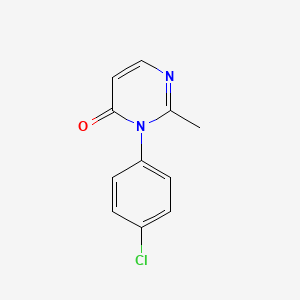

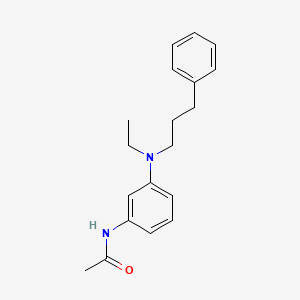
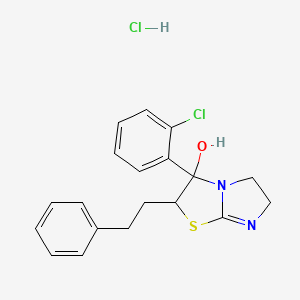



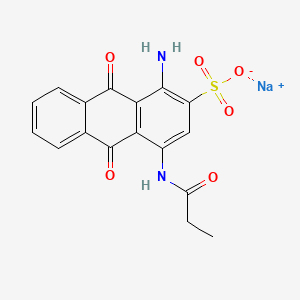
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
